
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one is a fluorinated quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one typically involves the reaction of a quinazolinone precursor with a fluorinated reagent. One possible route is the nucleophilic substitution reaction where a quinazolinone derivative reacts with 1,2,2,2-tetrafluoroethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorinated ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The fluorinated ethyl group may enhance binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-Ethylquinazolin-4(1H)-one: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2-(Trifluoromethyl)quinazolin-4(1H)-one: Contains a trifluoromethyl group instead of a tetrafluoroethyl group, leading to variations in reactivity and stability.
Uniqueness
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(1H)-one is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity.
Properties
CAS No. |
63099-85-4 |
|---|---|
Molecular Formula |
C10H6F4N2O |
Molecular Weight |
246.16 g/mol |
IUPAC Name |
2-(1,2,2,2-tetrafluoroethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6F4N2O/c11-7(10(12,13)14)8-15-6-4-2-1-3-5(6)9(17)16-8/h1-4,7H,(H,15,16,17) |
InChI Key |
CKFGTUBOXSCWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



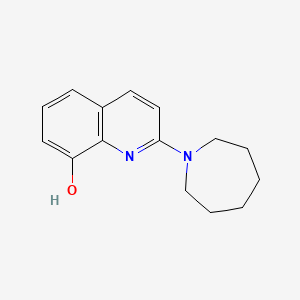
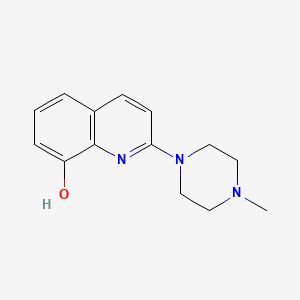
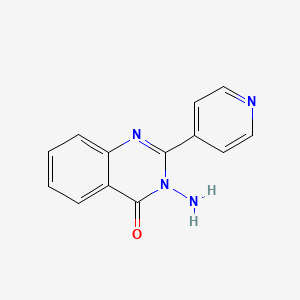
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)
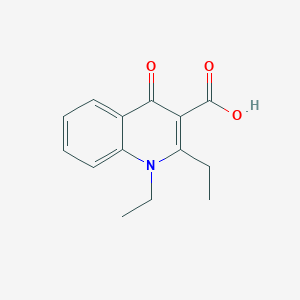

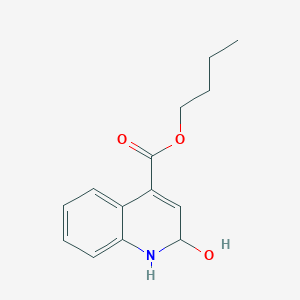
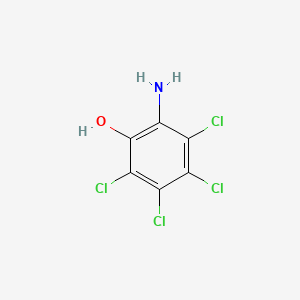




![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
